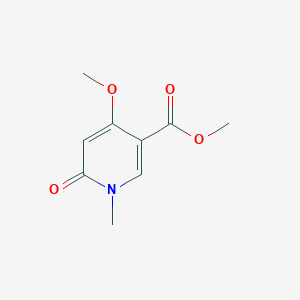

Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridine derivative featuring a methoxy group at position 4, a methyl group at position 1, an oxo group at position 6, and a methyl ester at position 3. Its structure allows for diverse modifications, making it a valuable scaffold for drug discovery .

Propriétés

IUPAC Name |

methyl 4-methoxy-1-methyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-10-5-6(9(12)14-3)7(13-2)4-8(10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAVVLNTBNAOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound is utilized in the production of various agrochemicals and pharmaceutical intermediates.

Mécanisme D'action

The mechanism by which Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Analogues

Activité Biologique

Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 1195534-35-0) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 197.19 g/mol

- Structure : The compound features a dihydropyridine core with methoxy and carboxylate functional groups, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1195534-35-0 |

| Molecular Formula | CHNO |

| Molecular Weight | 197.19 g/mol |

Research indicates that Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exhibits various biological activities, primarily through interaction with specific molecular targets:

-

Mineralocorticoid Receptor (MR) Modulation :

- A study demonstrated that several derivatives of dihydropyridine compounds interact with the human mineralocorticoid receptor (hMR), showing potential for therapeutic applications in conditions influenced by aldosterone signaling .

- Compounds similar to Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine have been shown to inhibit aldosterone-induced MR activity, suggesting a role in managing hypertension and heart failure.

-

Anti-HIV Activity :

- Related compounds have been evaluated for their anti-HIV properties. For instance, novel dihydropyridine derivatives showed moderate to significant inhibition of HIV-1 growth in vitro, with some compounds achieving an inhibition percentage of up to 84% . This highlights the potential of similar structures in antiviral drug development.

Case Study 1: MR Inhibition

In a recent study on novel 1,4-DHP derivatives, it was found that certain compounds significantly inhibited MR activity, reducing its maximal activity by up to 57% . The study utilized a cell-based assay to measure the inhibitory constants (Ki), providing a quantitative assessment of the compounds' efficacy.

Case Study 2: Antiviral Activity

Another investigation into the antiviral properties of dihydropyridine derivatives revealed that specific compounds exhibited promising anti-HIV activity without significant cytotoxicity against host cells. The binding modes were elucidated through molecular docking studies, confirming the structural basis for their biological effects .

Summary of Biological Evaluations

A comprehensive evaluation of Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine derivatives has revealed:

- Inhibition of Aldosterone-Induced Activity : Significant reduction in MR activity.

- Antiviral Efficacy : Moderate to high inhibition rates against HIV.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.